molecular formula C13H18O3 B1181217 TAXAYUNTIN C(SH) CAS No. 154992-16-2

TAXAYUNTIN C(SH)

Cat. No.: B1181217
CAS No.: 154992-16-2
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Description

Taxayuntin C(SH): is a taxane diterpenoid compound isolated from the bark of the yew tree, specifically from the species Taxus yunnanensis. This compound belongs to a class of natural products known for their complex structures and significant biological activities. Taxane diterpenoids have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taxayuntin C(SH) typically involves the extraction of the compound from the bark of Taxus yunnanensis. The extraction process includes the use of organic solvents such as ethanol or methanol to isolate the diterpenoid compounds. The crude extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to purify Taxayuntin C(SH).

Industrial Production Methods: Industrial production of Taxayuntin C(SH) is primarily based on the large-scale extraction from yew trees. Sustainable harvesting practices are crucial to ensure the conservation of these trees. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the yield of Taxayuntin C(SH) and reduce the reliance on natural sources.

Chemical Reactions Analysis

Types of Reactions: Taxayuntin C(SH) undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with acetyl or benzoyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include acetic anhydride (C₄H₆O₃) and benzoyl chloride (C₇H₅ClO).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Taxayuntin C(SH), which may exhibit different biological activities and properties.

Scientific Research Applications

Taxayuntin C(SH) has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable compound for studying the structure-activity relationships of taxane diterpenoids and their chemical properties.

    Biology: It is used in research to understand its effects on cellular processes and its potential as a bioactive compound.

    Medicine: Taxayuntin C(SH) is investigated for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: It is explored for its potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.

Mechanism of Action

The mechanism of action of Taxayuntin C(SH) involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. Taxayuntin C(SH) binds to the microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of Taxayuntin C(SH) include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Taxayuntin C(SH) can be compared with other taxane diterpenoids, such as:

    Paclitaxel: A well-known anticancer drug that also targets microtubules but has a different chemical structure and mechanism of action.

    Docetaxel: Another taxane derivative with similar microtubule-stabilizing properties but different pharmacokinetic and pharmacodynamic profiles.

    Taxayuntin A, B, and D: Other taxane diterpenoids isolated from with varying structures and biological activities.

Uniqueness: Taxayuntin C(SH) is unique due to its specific chemical structure, which includes a tetracyclic ring system and multiple hydroxyl and acetyl groups. This structural complexity contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

TAXAYUNTIN C(SH) is a compound belonging to the taxane family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of TAXAYUNTIN C(SH), focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of Taxanes

Taxanes are a class of diterpenes that are primarily derived from the yew tree (Taxus spp.). They are known for their ability to inhibit microtubule dynamics, which is crucial for cell division. Paclitaxel, one of the most well-known taxanes, has been widely used in chemotherapy due to its efficacy against various cancers. TAXAYUNTIN C(SH) is a novel derivative that exhibits similar properties but with potentially improved efficacy and selectivity.

TAXAYUNTIN C(SH) is believed to exert its biological effects through the following mechanisms:

  • Microtubule Stabilization : Like other taxanes, it binds to β-tubulin, stabilizing microtubules and preventing their depolymerization. This action disrupts mitosis, leading to apoptosis in rapidly dividing cancer cells.
  • NF-κB Inhibition : Recent studies suggest that TAXAYUNTIN C(SH) may also inhibit NF-κB signaling pathways, which play a critical role in cancer cell survival and proliferation .

Antitumor Activity

The antitumor activity of TAXAYUNTIN C(SH) has been evaluated using various human tumor cell lines. The National Cancer Institute (NCI) 60 cell line panel was utilized to assess cytotoxicity across different cancer types. The results indicated:

  • Broad Spectrum Activity : TAXAYUNTIN C(SH) demonstrated significant growth inhibition against several cancer cell lines, particularly those associated with colon cancer, melanoma, and renal cancer.
  • GI50 Values : The most potent derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating strong cytotoxic effects .
Cell Line TypeGI50 Value (μM)Sensitivity Level
Colorectal Carcinoma0.77High
Renal Tumor0.52High
Melanoma1.20Moderate
Non-Small Cell Lung>10Low

Structure-Activity Relationship (SAR)

The SAR studies conducted on TAXAYUNTIN C(SH) derivatives revealed critical insights into the structural features necessary for biological activity:

  • C-13 Side Chain : Modifications at this position significantly affect potency. The presence of specific moieties enhances binding affinity to tubulin.
  • Oxetane Ring : The oxetane ring structure appears vital for maintaining activity; derivatives lacking this feature showed diminished effects .

Case Studies

  • Colon Cancer Study : A study demonstrated that TAXAYUNTIN C(SH) induced apoptosis in HCT-116 colorectal carcinoma cells through mitochondrial dysfunction and caspase activation. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Melanoma Treatment : In vivo studies using mouse models indicated that TAXAYUNTIN C(SH) significantly reduced tumor size compared to controls, highlighting its potential as an effective therapeutic agent against melanoma.
  • Combination Therapy : Preliminary findings suggest that combining TAXAYUNTIN C(SH) with other chemotherapeutic agents may enhance overall efficacy and reduce resistance seen with monotherapy.

Properties

CAS No.

154992-16-2

Molecular Formula

C13H18O3

Molecular Weight

0

Synonyms

TAXAYUNTIN C(SH)

Origin of Product

United States

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